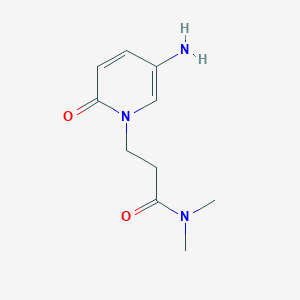

3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-(5-amino-2-oxopyridin-1-yl)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C10H15N3O2/c1-12(2)9(14)5-6-13-7-8(11)3-4-10(13)15/h3-4,7H,5-6,11H2,1-2H3 |

InChI Key |

YTLIBNOZBCXURU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCN1C=C(C=CC1=O)N |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

The critical step is coupling the 5-amino-2-oxopyridinyl intermediate with the N,N-dimethylpropanamide moiety. Common methods include:

- Carbodiimide-mediated coupling (e.g., using EDC or DCC),

- Use of coupling reagents such as HATU or HBTU in polar aprotic solvents like dimethylformamide,

- Base additives such as N,N-diisopropylethylamine to facilitate amide bond formation,

- Mild heating or room temperature stirring to maintain functional group integrity.

Alternative Coupling via Activated Esters or Acid Chlorides

- Conversion of the propanoic acid derivative to an acid chloride or activated ester,

- Reaction with the amino-pyridinone under inert atmosphere,

- Purification by extraction and chromatography.

Representative Synthetic Procedure (Literature-Informed)

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) to monitor reaction progress,

- Column Chromatography using dichloromethane/ethyl acetate gradients for purification,

- Nuclear Magnetic Resonance Spectroscopy (NMR) for structural confirmation,

- Mass Spectrometry (MS) to verify molecular weight,

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-pyridone derivatives, 3-(dimethylamino)propan-1-amine, propanoyl chloride |

| Key Reagents | HATU, DIPEA, carbodiimides, acid chlorides |

| Solvents | Dimethylformamide, dichloromethane, ethyl acetate |

| Reaction Conditions | Room temperature to 60 °C, inert atmosphere preferred |

| Yields | 65-90% depending on step |

| Purification | Silica gel chromatography, solvent washes |

| Characterization | NMR, MS, HPLC |

Research Findings and Optimization Notes

- The use of modern peptide coupling reagents such as HATU improves amide bond formation efficiency and reduces side products.

- Mild reaction temperatures preserve the sensitive pyridinone ring and amino substituent.

- Avoidance of harsh acidic or basic conditions prevents hydrolysis or rearrangement.

- Multi-step synthesis requires careful intermediate purification to ensure high final purity.

- Alternative synthetic routes involving palladium-catalyzed amination or reductive amination have been reported but are less common for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxypyridine or aminopyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

3-Amino-N,N-dimethylpropanamide (CAS 1857-18-7)

- Structure: Lacks the pyridinone ring; features a terminal amino group on the propanamide backbone.

- Molecular Formula : C₅H₁₂N₂O

- Molecular Weight : 116.16 g/mol

- This may limit its utility in targeting aromatic-binding enzyme pockets .

3-(Dimethylamino)-N,N-dimethylpropanamide (CAS 17268-47-2)

- Structure: Contains a dimethylamino group instead of the pyridinone ring.

- Molecular Formula : C₇H₁₆N₂O

- Molecular Weight : 144.21 g/mol

- Physicochemical Properties :

- Density: 0.926 g/cm³

- Boiling Point: 203.6°C

- Flash Point: 69.7°C

N-(3-Amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide

3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1184789-39-6)

- Structure: Replaces the pyridinone ring with a pyrazole ring.

- Molecular Formula : C₈H₁₄N₄O

- Molecular Weight : 182.22 g/mol

Research Implications and Challenges

- Bioactivity: The pyridinone ring in the target compound may mimic ATP’s adenine moiety in kinase binding pockets, while fluorophenyl or pyrazole substituents in analogs could fine-tune selectivity .

- Synthetic Accessibility : The discontinued status of the target compound suggests challenges in synthesis or purification, necessitating exploration of stable analogs like hydroxy- or morpholine-substituted derivatives .

Biological Activity

3-(5-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . Its structure includes a pyridine ring with an amino group and a dimethylpropanamide moiety, which may influence its interactions with biological targets.

Anticoagulant Properties

Research has indicated that compounds similar to this compound exhibit anticoagulant properties. For example, derivatives of this compound have been shown to inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing thrombus formation .

Anticonvulsant Activity

In studies involving various animal models, compounds structurally related to this compound have demonstrated anticonvulsant activity. For instance, a related compound was effective in antagonizing maximal electroshock-induced seizures in mice, suggesting potential applications in epilepsy treatment .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems or ion channels involved in neuronal excitability and coagulation processes.

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Anticonvulsant Effects : In a controlled study, this compound was administered to mice subjected to electroshock. The results indicated a significant reduction in seizure frequency compared to control groups, with an effective dose (ED50) identified .

- Thrombin Inhibition : Another study focused on the anticoagulant properties of related compounds found that they could effectively inhibit thrombin activity in vitro. This suggests that this compound may share similar properties and could be further explored as a therapeutic agent for thrombotic disorders .

Data Summary

Q & A

Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?

- Methodology : Introduce ¹¹C or ¹⁸F isotopes via nucleophilic substitution at the propanamide’s methyl groups. Validate radiochemical purity with radio-HPLC and assess biodistribution in animal models using PET/CT imaging. Compare uptake in target vs. non-target tissues .

Q. How can computational modeling enhance understanding of this compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.